molecular formula C12H11BrO4 B3232357 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one CAS No. 133932-21-5

3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one

Cat. No.: B3232357
CAS No.: 133932-21-5
M. Wt: 299.12 g/mol
InChI Key: FXUOEDMPHNZWHM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. The bromomethyl and dimethoxy substituents on the chromen-2-one core structure impart unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 6,7-dimethoxychromen-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity. The dimethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-6,7-dimethoxy-2H-chromen-2-one
  • 3-(Methyl)-6,7-dimethoxy-2H-chromen-2-one
  • 6,7-Dimethoxy-2H-chromen-2-one

Uniqueness

3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and methyl analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromomethyl group can participate in specific interactions that are not possible with the methyl group, providing unique opportunities for chemical modifications and biological applications.

Properties

IUPAC Name

3-(bromomethyl)-6,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-15-10-4-7-3-8(6-13)12(14)17-9(7)5-11(10)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUOEDMPHNZWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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